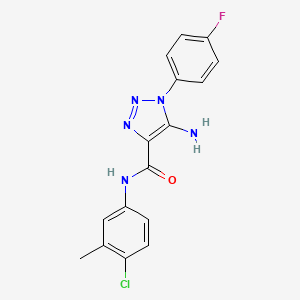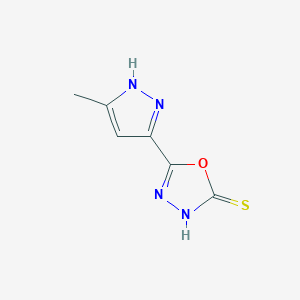![molecular formula C22H21ClO6 B5152907 isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5152907.png)
isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound is a selective and potent inhibitor of glycogen synthase kinase-3 (GSK-3) and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
Isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a selective and potent inhibitor of GSK-3, which is a serine/threonine kinase that plays a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can modulate the activity of downstream signaling pathways, such as the Wnt/β-catenin pathway, which is involved in the regulation of stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on stem cell differentiation, isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines and to enhance insulin sensitivity in adipocytes. Additionally, isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been shown to have anti-tumor effects in several types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its selectivity and potency as a GSK-3 inhibitor. This compound has been shown to have minimal off-target effects and to be effective at low concentrations. However, one limitation of isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are many potential future directions for research on isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate. One area of interest is the development of more potent and selective GSK-3 inhibitors that can be used in a variety of applications. Additionally, further research is needed to elucidate the precise mechanisms by which isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate modulates stem cell differentiation and other cellular processes. Finally, the potential therapeutic applications of isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate in the treatment of various diseases, such as cancer and diabetes, warrant further investigation.
Métodos De Síntesis
The synthesis of isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves several steps, including the reaction of 2-chlorophenol with 7-hydroxy-4H-chromen-4-one to form 3-(2-chlorophenoxy)-4H-chromen-4-one. The resulting compound is then reacted with isobutyl 2-bromoacetate to form isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate. The final product is obtained through purification and isolation.
Aplicaciones Científicas De Investigación
Isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been widely used in scientific research, particularly in the field of stem cell research. This compound has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) by inhibiting GSK-3. Additionally, isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been used to promote neural differentiation of stem cells and to enhance the survival and differentiation of dopaminergic neurons.
Propiedades
IUPAC Name |
2-methylpropyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO6/c1-13(2)11-27-22(25)14(3)28-15-8-9-16-19(10-15)26-12-20(21(16)24)29-18-7-5-4-6-17(18)23/h4-10,12-14H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBQYNGRTFEVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpropyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

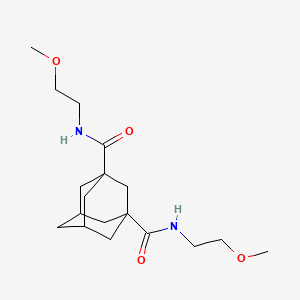
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)
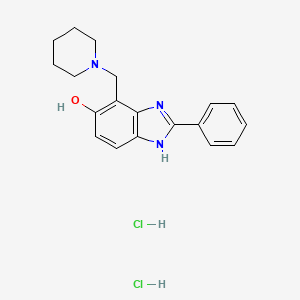
![N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5152837.png)
![(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5152844.png)
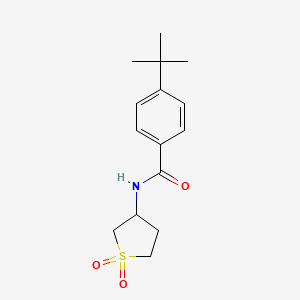
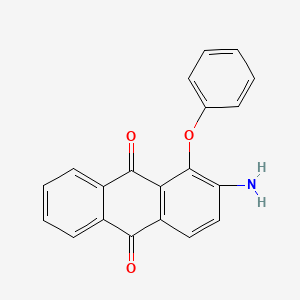
![2-{2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5152859.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5152863.png)
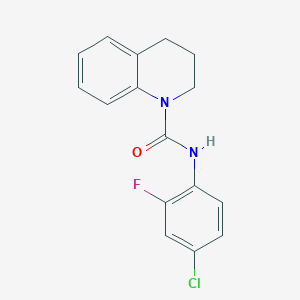
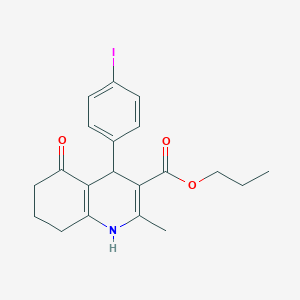
![7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5152885.png)
